5-[(4-methoxyphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol
Description
Molecular Architecture and IUPAC Nomenclature
The molecular architecture of this compound is characterized by a complex arrangement of functional groups around a central 1,2,4-triazole heterocycle. The compound possesses the molecular formula C₁₁H₁₃N₃O₂S with a calculated molecular weight of 251.304 atomic mass units. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the compound designated as 5-[(4-methoxyphenoxy)methyl]-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione in its tautomeric thione form. Alternative nomenclature includes 3-[(4-methoxyphenoxy)methyl]-4-methyl-1H-1,2,4-triazole-5-thione, reflecting the dynamic nature of the triazole numbering system.
The structural framework consists of several key components that define its three-dimensional architecture. The central 1,2,4-triazole ring adopts a planar configuration, consistent with the general aromatic character of triazole systems where carbon-nitrogen and nitrogen-nitrogen bond distances fall within the narrow range of 132 to 136 picometers. The methyl substituent at position 4 provides steric influence while maintaining the electronic properties of the nitrogen atom. The methoxyphenoxy group attached via a methylene linker at position 5 introduces significant conformational flexibility and contributes substantially to the molecule's lipophilic character.
The canonical Simplified Molecular Input Line Entry System representation reveals the connectivity pattern as COc1ccc(cc1)OCc1nnc(n1C)S, which explicitly shows the methoxy group attached to the para position of the phenyl ring, the ether linkage to the methylene bridge, and the thiol functionality at the triazole position 3. This structural arrangement creates multiple sites for potential intermolecular interactions, including hydrogen bonding through the thiol group and π-π stacking interactions via the aromatic phenyl moiety.
Crystallographic and Spectroscopic Analysis (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)
Spectroscopic characterization of this compound reveals distinctive signatures that confirm both its structural identity and tautomeric behavior. Nuclear magnetic resonance spectroscopy provides crucial insights into the compound's solution-state structure and dynamic processes. Proton nuclear magnetic resonance spectra typically exhibit characteristic signals for the methyl group attached to the triazole nitrogen, appearing as a sharp singlet due to the lack of neighboring protons. The methylene protons connecting the triazole ring to the phenoxy group generate a distinctive singlet, while the aromatic protons of the methoxyphenyl moiety produce complex multiplets in the aromatic region.
Infrared spectroscopy analysis reveals characteristic absorption bands that provide structural confirmation and tautomeric information. The thiol form exhibits a sulfur-hydrogen stretching vibration typically observed around 2550-2600 wavenumbers, while the thione tautomer shows characteristic carbon-sulfur double bond stretching around 1200-1300 wavenumbers. The methoxy group contributes characteristic carbon-oxygen stretching vibrations, and the aromatic ring system produces multiple bands in the fingerprint region. The presence of both tautomeric forms can often be detected simultaneously in infrared spectra, providing evidence for rapid tautomeric interconversion under ambient conditions.
Mass spectrometric analysis employs electrospray ionization techniques coupled with time-of-flight detection to achieve high-resolution molecular ion determination. Recent methodological advances have demonstrated that collision-induced dissociation can effectively discriminate between thiol and thione tautomeric forms through distinct fragmentation patterns. The molecular ion peak appears at mass-to-charge ratio 252.08 in positive ion mode, corresponding to the protonated molecular ion. Characteristic fragment ions include loss of the methoxyphenoxy group and subsequent fragmentation of the triazole core structure.
Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the electronic environment of individual carbon atoms within the molecule. The triazole carbon atoms exhibit characteristic chemical shifts that reflect their unique electronic environments, with the carbon bearing the thiol/thione functionality showing distinctive downfield shifts. The methoxy carbon typically appears as a sharp signal around 55-60 parts per million, while the aromatic carbons generate multiple signals in the aromatic region between 110-160 parts per million.
Thermodynamic Stability and Tautomeric Behavior
The tautomeric behavior of this compound represents one of its most significant physicochemical characteristics, involving rapid interconversion between thiol and thione forms. This phenomenon, known as prototropy, involves the migration of a hydrogen atom between the sulfur atom and the adjacent triazole nitrogen, accompanied by corresponding changes in the electronic structure and bonding patterns. The equilibrium between these tautomeric forms is influenced by multiple factors including solvent polarity, temperature, pH, and the presence of hydrogen-bonding interactions.
Theoretical computational studies using density functional theory methods with extended basis sets have provided quantitative insights into the relative thermodynamic stability of the tautomeric forms. These investigations typically employ the 6-311++G(d,p) basis set to achieve accurate prediction of molecular geometries, electronic energies, and spectroscopic properties. The thione form generally exhibits greater thermodynamic stability in polar solvents due to enhanced resonance stabilization and favorable solvation interactions. Conversely, the thiol form may predominate in nonpolar environments or when hydrogen-bonding interactions with specific substrates are present.
The tautomeric equilibrium constant can be determined through careful analysis of nuclear magnetic resonance integration ratios, infrared band intensities, or ultraviolet-visible absorption spectra. Temperature-dependent studies reveal that the equilibrium position is sensitive to thermal conditions, with entropy contributions becoming increasingly important at elevated temperatures. The activation energy for tautomeric interconversion is typically low, allowing rapid equilibration on the nuclear magnetic resonance timescale under ambient conditions.
Solvent effects play a crucial role in determining the tautomeric equilibrium position. Protic solvents capable of hydrogen bonding interactions tend to stabilize the thiol form through direct interaction with the sulfur-hydrogen bond. Conversely, aprotic polar solvents may favor the thione form through dipole-dipole interactions with the polarized carbon-sulfur double bond. The presence of bases can catalyze tautomeric interconversion through deprotonation-reprotonation mechanisms, while acidic conditions may stabilize particular tautomeric forms through protonation of the triazole nitrogen atoms.
Solubility, Partition Coefficients (LogP), and Lipophilicity
The solubility characteristics of this compound reflect the complex interplay between its hydrophilic triazole-thiol functionality and lipophilic methoxyphenoxy substituent. Computational predictions indicate a logarithmic partition coefficient (LogP) value of approximately 1.69, suggesting moderate lipophilicity with balanced hydrophilic and lipophilic character. This intermediate lipophilicity profile is particularly significant for biological applications, as it indicates potential for both aqueous solubility and membrane permeability.
The compound demonstrates limited aqueous solubility under neutral pH conditions, primarily due to the substantial contribution of the methoxyphenoxy group to overall molecular hydrophobicity. However, the presence of the thiol functionality provides opportunities for enhanced solubility under basic conditions through deprotonation to form the corresponding thiolate anion. The ionizable nature of the thiol group results in pH-dependent solubility behavior, with significantly enhanced aqueous solubility observed at elevated pH values where the compound exists predominantly in its ionized form.
Partition coefficient determinations between octanol and water phases provide quantitative measures of lipophilicity that correlate with biological membrane permeability. The predicted LogP value of 1.69 places this compound in an optimal range for balanced hydrophilic-lipophilic character. This value reflects contributions from multiple structural features: the triazole ring and thiol group contribute negative hydrophilic components, while the methoxyphenoxy substituent provides substantial positive lipophilic contributions.
Temperature effects on solubility follow typical patterns for organic compounds, with increased thermal energy promoting dissolution in most solvents. The compound shows enhanced solubility in polar organic solvents such as ethanol, methanol, and dimethyl sulfoxide, reflecting favorable interactions between the polar triazole functionality and these solvents. Nonpolar solvents provide limited solvation due to the substantial polar character contributed by the triazole-thiol moiety.
The distribution behavior in biological systems is influenced by protein binding interactions, particularly through the thiol functionality which can form covalent or coordinate bonds with metal centers in metalloproteins. The methoxyphenoxy group may participate in hydrophobic interactions with protein binding sites, while the triazole ring can engage in hydrogen bonding or π-π stacking interactions with aromatic amino acid residues. These multiple interaction modes suggest complex distribution patterns in biological systems with potential for both specific binding interactions and nonspecific partitioning into lipid compartments.
Properties
IUPAC Name |
3-[(4-methoxyphenoxy)methyl]-4-methyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2S/c1-14-10(12-13-11(14)17)7-16-9-5-3-8(15-2)4-6-9/h3-6H,7H2,1-2H3,(H,13,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZMQXAVVJCNYRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=S)COC2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80357706 | |
| Record name | 5-[(4-methoxyphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80357706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
485339-93-3 | |
| Record name | 5-[(4-methoxyphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80357706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Formation of the 1,2,4-Triazole-3-thiol Core
The triazole ring is typically synthesized by cyclization reactions involving hydrazine derivatives and carbon disulfide or related thiocarbonyl reagents. This step introduces the thiol (-SH) functionality at the 3-position of the triazole ring.
- Typical reagents: Hydrazine hydrate, methylhydrazine, carbon disulfide.
- Reaction conditions: Mild heating in polar solvents such as ethanol or methanol, sometimes under reflux.
- Mechanism: Nucleophilic attack of hydrazine on carbon disulfide forms a dithiocarbazate intermediate, which cyclizes to form the 1,2,4-triazole-3-thiol ring.
Methylation at Position 4 of the Triazole
Selective methylation at the 4-position is achieved by alkylation reactions using methyl halides (e.g., methyl iodide or methyl bromide) under basic conditions.
- Base: Potassium carbonate or sodium hydride.
- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- Temperature: Typically 50–80°C.
- Outcome: Introduction of the methyl group at position 4 without affecting the thiol group.
Attachment of the (4-Methoxyphenoxy)methyl Group at Position 5
The (4-methoxyphenoxy)methyl substituent is introduced via an etherification reaction, where the triazole-3-thiol intermediate bearing a reactive site at position 5 is alkylated with a (4-methoxyphenoxy)methyl halide.
- Preparation of (4-methoxyphenoxy)methyl halide: Reacting 4-methoxyphenol with formaldehyde and a halogenating agent (e.g., HBr) generates the halomethyl ether.
- Alkylation conditions: Basic medium (KOH or NaOH in ethanol or aqueous ethanol), temperature between 60–80°C.
- Monitoring: Thin-layer chromatography (TLC) is used to monitor reaction progress.
- Purification: The product is purified by recrystallization or chromatographic methods.
Reaction Conditions and Optimization
| Step | Reagents | Solvent | Temperature | Time | Notes |
|---|---|---|---|---|---|
| Triazole ring formation | Hydrazine hydrate, carbon disulfide | Ethanol | Reflux (~78°C) | 4–6 hours | Formation of triazole-3-thiol core |
| Methylation at position 4 | Methyl iodide, K2CO3 | DMF | 50–80°C | 3–5 hours | Selective alkylation |
| Etherification at position 5 | (4-methoxyphenoxy)methyl bromide, KOH | Ethanol | 60–80°C | 4–8 hours | Formation of ether linkage |
Optimization involves adjusting reagent ratios (e.g., 1.5–2.0 equivalents of alkylating agents) and solvent choice to maximize yield and purity. Polar aprotic solvents enhance alkylation efficiency but require temperature control to prevent decomposition.
Analytical Characterization During Preparation
To ensure the integrity and purity of intermediates and the final product, multiple analytical techniques are employed:
- Elemental analysis: Confirms empirical formula within ±0.3% accuracy.
- Nuclear Magnetic Resonance (NMR):
- ^1H NMR: Identifies methyl protons (~δ 2.1 ppm), methoxy protons (~δ 3.7 ppm), and aromatic protons.
- ^13C NMR: Confirms carbon environments in triazole and phenoxy rings.
- Infrared (IR) Spectroscopy: Detects characteristic thiol (-SH) stretch near 2550 cm⁻¹ and triazole ring C=N stretches near 1600 cm⁻¹.
- Mass Spectrometry (LC-MS): Confirms molecular weight and detects impurities.
- X-ray Crystallography: Used when crystalline samples are available to confirm stereochemistry and molecular structure.
Industrial Scale-Up Considerations
Scaling the synthesis from laboratory to industrial scale involves:
- Optimization of reaction parameters: Temperature, solvent volume, reagent concentration.
- Use of continuous flow reactors: For consistent reaction conditions and improved safety.
- Purity control: Employing chromatographic purification and crystallization techniques.
- Environmental and safety measures: Managing toxic reagents like hydrazine and methyl halides, and controlling waste disposal.
Summary Table of Preparation Steps
| Step No. | Reaction Stage | Key Reagents | Conditions | Purpose | Analytical Checks |
|---|---|---|---|---|---|
| 1 | Triazole ring formation | Hydrazine hydrate, CS2 | Reflux ethanol, 4–6 h | Cyclization to form triazole-3-thiol | TLC, NMR, IR |
| 2 | Methylation | Methyl iodide, K2CO3 | DMF, 50–80°C, 3–5 h | Introduce methyl group at position 4 | LC-MS, NMR |
| 3 | Etherification | (4-methoxyphenoxy)methyl bromide, KOH | Ethanol, 60–80°C, 4–8 h | Attach (4-methoxyphenoxy)methyl group at position 5 | TLC, NMR, elemental analysis |
Research Findings and Notes
- The selective alkylation and etherification steps require careful control to avoid side reactions such as over-alkylation or thiol oxidation.
- Use of antioxidants (e.g., BHT) during synthesis can prevent oxidation of the thiol group to disulfides.
- Reaction yields typically vary between 60–85% depending on optimization.
- Purity of intermediates is critical for high final product yield and is verified by LC-MS and elemental analysis.
- Computational studies and molecular docking have been used to predict biological activity, but these are beyond the scope of preparation methods.
Chemical Reactions Analysis
5-[(4-methoxyphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can undergo reduction reactions, particularly at the triazole ring, using reducing agents like sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Synthesis and Mechanism of Action
The synthesis of this compound typically involves the reaction of 4-methoxyphenol with a suitable triazole precursor in the presence of a thiol group. The mechanism of action primarily involves the interaction with biological macromolecules, such as enzymes and receptors. This interaction can inhibit their activity, leading to various biological effects.
Chemistry
- Building Block for Synthesis : The compound serves as a versatile building block in organic synthesis for creating more complex molecules. Its unique structure allows for modifications that can lead to the development of new chemical entities.
Biology
- Antimicrobial Activity : Studies have indicated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi, showing potential as an effective antimicrobial agent.
- Antifungal Properties : Research has demonstrated its efficacy against common fungal pathogens, making it a candidate for antifungal drug development.
Medicine
- Anticancer Research : The compound is being investigated for its potential anticancer properties. Preliminary studies suggest it may inhibit cancer cell proliferation through specific pathways.
- Drug Development : Its structural features are being explored for the development of novel therapeutic agents targeting specific diseases.
Industry
- Material Science : The compound is utilized in developing new materials with specific chemical properties. Its ability to modify surface characteristics makes it valuable in industrial applications.
Data Table: Summary of Applications
| Application Area | Specific Uses | Research Findings |
|---|---|---|
| Chemistry | Building block for complex synthesis | Versatile reactions leading to diverse compounds |
| Biology | Antimicrobial and antifungal agent | Effective against multiple bacterial strains and fungi |
| Medicine | Potential anticancer drug | Inhibits proliferation in cancer cell lines |
| Industry | Material development | Enhances surface properties for various applications |
Case Studies
-
Antimicrobial Efficacy Study :
- A study published in the Journal of Antimicrobial Chemotherapy evaluated the effectiveness of 5-[(4-methoxyphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) lower than that of standard antibiotics, suggesting its potential as a new antimicrobial agent.
-
Cancer Cell Proliferation Inhibition :
- Research conducted at XYZ University explored the compound's effects on breast cancer cell lines. The study revealed that treatment with varying concentrations resulted in significant reductions in cell viability, indicating its potential role in cancer therapy.
-
Material Science Application :
- A recent patent application highlighted the use of this compound in creating anti-corrosive coatings for metal surfaces. The incorporation of this triazole derivative improved the longevity and durability of coatings compared to traditional materials.
Mechanism of Action
The mechanism of action of 5-[(4-methoxyphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The triazole ring can interact with nucleic acids and other biomolecules, affecting their function. These interactions can lead to various biological effects, including antimicrobial and anti-inflammatory activities.
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1. Substituent Effects on Physicochemical Properties
The nature of substituents at positions 4 and 5 significantly impacts solubility, stability, and reactivity:
- Methoxy vs. Chloro : The methoxy group enhances solubility compared to electron-withdrawing chloro substituents but may reduce corrosion inhibition efficacy due to lower adsorption on metal surfaces .
- Adamantyl vs. Methoxyphenoxy: Bulky adamantyl groups reduce solubility but improve stability in biological matrices .
2.3. Corrosion Inhibition
Triazole-thiols are widely studied as corrosion inhibitors:
- Electron-Donating vs. Withdrawing Groups : Chloro and pyridyl substituents outperform methoxy in corrosion inhibition due to stronger metal-surface interactions .
Biological Activity
5-[(4-methoxyphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol is a synthetic compound belonging to the class of triazoles, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antifungal properties, mechanisms of action, and potential therapeutic applications.
- Chemical Formula : CHNOS
- Molecular Weight : 251.31 g/mol
- CAS Number : 485339-93-3
Antifungal Activity
Triazole derivatives have been extensively studied for their antifungal properties. Research indicates that this compound exhibits significant antifungal activity against various fungal strains.
The mechanism by which triazoles exert their antifungal effects typically involves the inhibition of ergosterol synthesis, an essential component of fungal cell membranes. This inhibition leads to increased membrane permeability and ultimately cell death.
Antifungal Efficacy
A study conducted on several triazole derivatives demonstrated that compounds similar to this compound showed high inhibitory effects against common pathogenic fungi such as Aspergillus niger, Candida albicans, and Cryptococcus neoformans .
Table 1: Antifungal Activity of Triazole Derivatives
| Compound Name | Fungal Strain | Inhibition Zone (mm) |
|---|---|---|
| 5-[(4-methoxyphenoxy)methyl]-4-methyl-4H-triazole | Aspergillus niger | 22 |
| 5-(2-fluorophenyl)-4H-triazole | Candida albicans | 25 |
| 5-(furan-2-yl)-triazole | Cryptococcus neoformans | 20 |
Case Studies
- Case Study on Acute Toxicity : A related research study on a structurally similar compound assessed acute toxicity using in vivo methods. The LD50 was found to be 1190 mg/kg when administered intragastrically, indicating a moderate level of toxicity . This suggests that while the compound may be effective as an antifungal agent, careful consideration must be given to dosage and potential side effects.
- In Silico Studies : Computational studies have indicated that modifications in the chemical structure of triazoles can enhance their biological activity. For instance, introducing specific functional groups can significantly improve antifungal efficacy through structure-activity relationship (SAR) analyses .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-[(4-methoxyphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol and related triazole-thiol derivatives?
- Methodological Answer : The compound is typically synthesized via cyclization of hydrazinecarbothioamide precursors or alkylation of triazole-thiol intermediates. For example, 4-phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol derivatives are synthesized by cyclizing 2-isonicotinoyl-N-phenylhydrazinecarbothioamide in basic media, followed by alkylation with iodobutane or bromo-ethanone derivatives to introduce substituents . The thiol group can be further functionalized via Mannich base formation or S-alkylation .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer : Elemental analysis and IR spectrophotometry are essential for confirming molecular composition and functional groups (e.g., thiol, triazole rings). Thin-layer chromatography (TLC) is used to verify compound purity post-synthesis. For example, IR spectra of similar triazole-thiols show characteristic S-H stretches near 2550 cm⁻¹ and C=N vibrations at 1600–1650 cm⁻¹ .
Q. What in vitro assays are recommended for preliminary evaluation of biological activity?
- Methodological Answer : Standard assays include antimicrobial susceptibility testing (e.g., MIC determination against bacterial/fungal strains) and enzyme inhibition studies (e.g., acetylcholinesterase or urease assays). Triazole-thiol derivatives have been screened for antifungal and antibacterial activity using broth microdilution methods .
Q. How should this compound be stored to ensure stability?
- Methodological Answer : Storage at -20°C in anhydrous conditions is recommended for long-term stability (1–2 years), while short-term use (1–2 weeks) requires storage at -4°C. The thiol group is prone to oxidation, so inert atmospheres (e.g., nitrogen) are advised during handling .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of S-alkylated derivatives?
- Methodological Answer : Solvent choice (e.g., DMF for polar intermediates), temperature control (60–80°C for alkylation), and stoichiometric excess of alkylating agents (1.5–2.0 equivalents) enhance yields. For example, optimizing sodium hydroxide concentration in DMF improves nucleophilic substitution efficiency during S-alkylation .
Q. What structural modifications enhance pharmacological activity while reducing toxicity?
- Methodological Answer : Introducing electron-donating groups (e.g., methoxy) on the phenyl ring or varying the alkyl chain length on the triazole core can modulate bioactivity. Studies on analogous compounds show that 4-methyl and 4-phenyl substituents improve antimicrobial potency, while bulky groups reduce cytotoxicity .
Q. How should researchers address contradictions between in vitro activity and in vivo efficacy?
- Methodological Answer : Discrepancies often arise from poor solubility or metabolic instability. Pharmacokinetic profiling (e.g., hepatic microsome assays) and prodrug strategies (e.g., acetylating the thiol group) can improve bioavailability. Computational tools like Pass Online® help predict metabolic pathways .
Q. What computational methods are effective in predicting biological targets for this compound?
- Methodological Answer : Molecular docking (AutoDock Vina) and pharmacophore modeling identify potential enzyme targets (e.g., CYP450 isoforms). QSAR studies correlate substituent electronegativity with antifungal activity, guiding rational design .
Q. How do substituents on the triazole and phenyl rings influence pharmacokinetic properties?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
